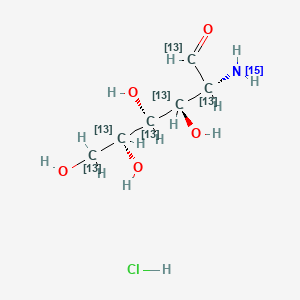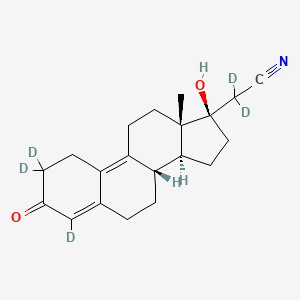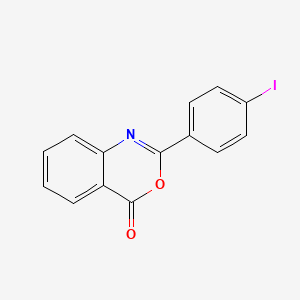
Cyp1B1-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp1B1-IN-5 is a compound that acts as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous substances, including drugs, toxins, and carcinogens. CYP1B1, in particular, has been implicated in the metabolism of procarcinogens and the development of certain cancers .
Métodos De Preparación
The synthesis of Cyp1B1-IN-5 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis using larger reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
Cyp1B1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyp1B1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of CYP1B1 and its effects on the metabolism of various substrates. In biology, it is used to investigate the role of CYP1B1 in cellular processes and disease development. In medicine, this compound is explored for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CYP1B1 is overexpressed . Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Mecanismo De Acción
The mechanism of action of Cyp1B1-IN-5 involves the inhibition of the CYP1B1 enzyme. CYP1B1 is a monooxygenase that catalyzes the oxidation of various substrates, including procarcinogens. By inhibiting CYP1B1, this compound prevents the activation of these procarcinogens, thereby reducing their carcinogenic potential. The molecular targets and pathways involved include the binding of this compound to the active site of CYP1B1, leading to the inhibition of its enzymatic activity .
Comparación Con Compuestos Similares
Cyp1B1-IN-5 can be compared with other CYP1B1 inhibitors, such as flavonoids and synthetic inhibitors. Similar compounds include resveratrol, quercetin, and other polyphenolic compounds that also inhibit CYP1B1. What sets this compound apart is its higher specificity and potency in inhibiting CYP1B1, making it a more effective tool for studying the enzyme and its role in disease .
Propiedades
Fórmula molecular |
C14H8INO2 |
|---|---|
Peso molecular |
349.12 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8INO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |
Clave InChI |
WQHAEZGAZWZFHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



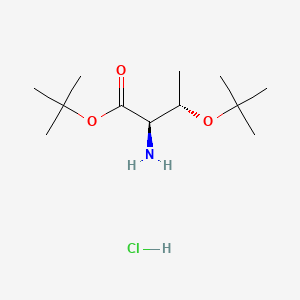


![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
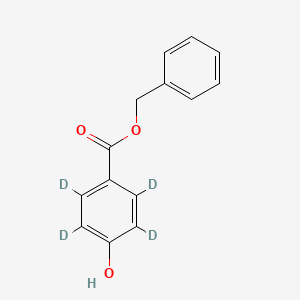
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
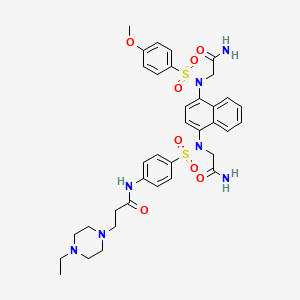

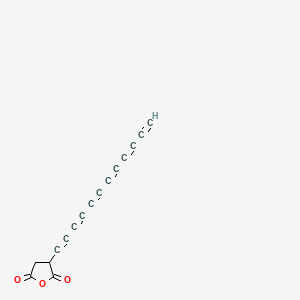
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
